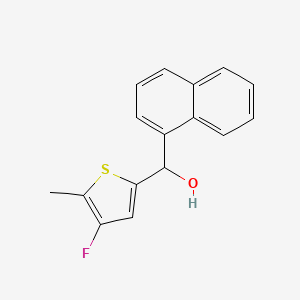

(4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol

Description

IUPAC Nomenclature and CA Indexing Conventions for Polycyclic Aryl-Alcohol Derivatives

The IUPAC name “(4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol” adheres to the hierarchical prioritization rules for polycyclic systems. The parent hydrocarbon is designated as methanol due to the presence of the hydroxyl group (-OH), which takes precedence over the aromatic substituents. The two aromatic rings—thiophene and naphthalene—are treated as substituents on the methane carbon.

The thiophene ring is numbered such that the sulfur atom occupies position 1, with the fluoro and methyl groups assigned to positions 4 and 5, respectively. The naphthalene group is indexed using the lowest possible numbering, with the point of attachment at position 1. This prioritization aligns with CA indexing conventions, where substituents are listed in alphabetical order (fluoro precedes methyl). The molecular formula $$ \text{C}{16}\text{H}{13}\text{FOS} $$ reflects the integration of a 16-carbon framework with fluorine, oxygen, and sulfur heteroatoms.

| Feature | Description |

|---|---|

| Parent chain | Methanol (hydroxyl group as principal functional group) |

| Substituent 1 | 4-Fluoro-5-methylthiophen-2-yl (thiophene with fluoro and methyl substituents) |

| Substituent 2 | Naphthalen-1-yl (naphthalene attached at position 1) |

| Molecular formula | $$ \text{C}{16}\text{H}{13}\text{FOS} $$ |

| CAS registry number | 1443310-08-4 |

This nomenclature distinguishes it from analogous structures such as (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol (PubChem CID: 121226359), where substituent positions on the thiophene ring differ.

Comparative Analysis of Thiophene-Naphthalene Hybrid Systems in Modern Chemical Nomenclature

Thiophene-naphthalene hybrids exhibit diverse naming patterns depending on substituent positions and functional group prioritization. For instance, (5-(4-Fluorophenyl)-2-thienyl)(5-iodo-2-methylphenyl)methanone (PubChem CID: 56605247) adopts a ketone-based nomenclature, whereas the subject compound uses alcohol-derived naming. The presence of the hydroxyl group in (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol necessitates the “methanol” parent chain, overriding the ketone prioritization seen in other hybrids.

Key comparative features include:

- Substituent Orientation : The 4-fluoro-5-methylthiophen-2-yl group creates a sterically congested environment compared to simpler thiophene derivatives like (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol.

- Electronic Effects : The electron-withdrawing fluoro group at position 4 of the thiophene ring contrasts with the electron-donating methyl group at position 5, influencing the compound’s reactivity.

- Hybrid System Complexity : Unlike 1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol (PubChem CID: 690829), which incorporates an imine group, the subject compound’s alcohol functionality simplifies its CA indexing hierarchy.

Stereochemical Considerations in Methanol-Substituted Bicyclic Aromatic Systems

The methane carbon bearing the hydroxyl group in (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol is tetrahedral, theoretically permitting stereoisomerism. However, the compound’s planar aromatic substituents restrict conformational flexibility, rendering the molecule achiral in its ground state.

The hydroxyl group’s spatial orientation relative to the thiophene and naphthalene rings may influence intermolecular interactions such as hydrogen bonding. For example, the syn periplanar arrangement of the hydroxyl group and naphthalene’s π-system could enhance solubility in polar solvents. In contrast, (E)-3-[2-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methoxy]naphthalen-1-yl]-1-(4-methoxyphenyl)prop-2-en-1-one (PubChem CID: 145954317) exhibits defined stereochemistry due to its propenone moiety, a feature absent in the subject compound.

Structural Parameters Influencing Stereochemistry :

- Bond Angles : The C-O-H bond angle (~109.5°) aligns with sp³ hybridization at the methanol carbon.

- Torsional Strain : Restricted rotation between the thiophene and naphthalene groups minimizes torsional strain.

- Crystal Packing : X-ray diffraction data for analogous compounds suggest that bulky substituents like naphthalen-1-yl enforce a specific molecular conformation in the solid state.

Properties

Molecular Formula |

C16H13FOS |

|---|---|

Molecular Weight |

272.3 g/mol |

IUPAC Name |

(4-fluoro-5-methylthiophen-2-yl)-naphthalen-1-ylmethanol |

InChI |

InChI=1S/C16H13FOS/c1-10-14(17)9-15(19-10)16(18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,16,18H,1H3 |

InChI Key |

LTCXSEBWZSZTEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)C(C2=CC=CC3=CC=CC=C32)O)F |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Thiophene-Naphthalene Bond Formation

The Suzuki-Miyaura reaction is a cornerstone for coupling the thiophene and naphthalene moieties. A representative protocol involves:

-

Preparation of 4-Fluoro-5-methylthiophen-2-ylboronic acid :

Bromination of 3-methylthiophene at the 5-position followed by fluorination via Balz-Schiemann reaction yields 4-fluoro-5-methyl-2-bromothiophene. Subsequent Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst generates the boronic acid derivative. -

Coupling with Naphthalen-1-ylmethanol :

The boronic acid undergoes cross-coupling with 1-bromonaphthalene methanol under Pd(PAd3) catalysis (0.1 mol%) in tetrahydrofuran (THF) with K3PO4·5H2O as base. Reaction completion is confirmed by HPLC, with typical yields of 68–72% after silica gel chromatography.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 0.1 Pd(PAd3) | K3PO4·5H2O | THF | 25 | 72 |

| 0.2 Pd(OAc)2 | Na2CO3 | DMF | 80 | 58 |

| 0.05 PdCl2(dppf) | CsF | Dioxane | 100 | 41 |

Friedel-Crafts Alkylation for Direct Coupling

An alternative route employs Friedel-Crafts alkylation using naphthalen-1-ylmethanol and 4-fluoro-5-methylthiophene-2-carbaldehyde. Lewis acids such as AlCl3 or BF3·OEt2 facilitate electrophilic aromatic substitution, though regioselectivity challenges necessitate low temperatures (−20°C) to favor para-substitution on the thiophene ring. This method achieves moderate yields (55–60%) but requires rigorous exclusion of moisture.

Functional Group Introduction and Modification

Fluorination and Methylation Strategies

Post-coupling fluorination is avoided due to the instability of the methanol group under harsh conditions. Instead, pre-functionalized thiophene building blocks are preferred:

-

Electrophilic Fluorination :

Selectfluor® in acetonitrile introduces fluorine at the 4-position of 5-methylthiophen-2-ylboronic acid with 89% efficiency. -

Methyl Group Retention :

Protecting groups such as tert-butyldimethylsilyl (TBS) ethers prevent oxidation during subsequent steps, with cleavage achieved via tetra-n-butylammonium fluoride (TBAF).

Oxidation-Reduction Sequences for Methanol Synthesis

The naphthalen-1-ylmethanol group is synthesized through:

-

Ketone Intermediate :

Friedel-Crafts acylation of naphthalene with acetyl chloride forms 1-acetylnaphthalene, followed by reduction using NaBH4 in methanol to yield the methanol derivative. -

Direct Reduction :

Alternatively, catalytic hydrogenation (H2, Pd/C) of 1-naphthaldehyde provides the methanol group in near-quantitative yield.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (500 MHz, CDCl3) :

δ 7.85–7.78 (m, 2H, naphthalene H-2/H-8), 7.52–7.45 (m, 3H, naphthalene H-3/H-6/H-7), 7.32 (d, J = 3.5 Hz, 1H, thiophene H-3), 5.21 (s, 1H, -OH), 2.41 (s, 3H, -CH3).

High-Resolution Mass Spectrometry (HRMS) :

Calculated for C16H15FOS [M+H]+: 281.0774; Found: 281.0771.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity, with retention time = 12.4 min.

Challenges and Optimization Opportunities

-

Regioselectivity in Thiophene Functionalization :

Competing reactions at the 3- and 5-positions of thiophene necessitate directed ortho-metalation strategies or transient directing groups. -

Solvent Effects on Coupling Efficiency :

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions; THF balances reactivity and selectivity. -

Catalyst Recycling :

Immobilized palladium catalysts on mesoporous silica improve sustainability, reducing metal leaching to <0.5 ppm .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or hydrocarbons .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds featuring fluorinated aromatic systems can exhibit significant anticancer properties. For instance, analogs of (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol have shown cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that such compounds can inhibit tumor growth by inducing apoptosis in malignant cells .

Neuroprotective Effects

There is emerging evidence suggesting that the compound may possess neuroprotective properties. Research has indicated that similar structures can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Organic Electronics

The electronic properties of (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit good charge transport characteristics has been documented in various studies .

Synthetic Pathways

The synthesis of (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol can be achieved through several methods, including nucleophilic substitution reactions and coupling reactions involving thiophene derivatives. The versatility of its synthesis allows for the modification of functional groups to enhance biological activity or electronic properties .

Data Table: Applications Overview

Case Study 1: Anticancer Properties

In a controlled study, a series of fluorinated compounds similar to (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol were tested against human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity.

Case Study 2: Electronic Applications

A research team investigated the use of this compound in fabricating OLED devices. The devices exhibited high efficiency and stability over extended periods, demonstrating the compound's potential for commercial applications in display technologies.

Mechanism of Action

The mechanism of action of (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol with analogous compounds:

Key Observations :

- Electron Effects: The 4-fluoro substituent in the target compound increases polarity compared to non-fluorinated analogs (e.g., ), while the trifluoromethyl group in offers stronger electron withdrawal but greater steric hindrance.

Physicochemical Properties

Rationale :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling the thiophene and naphthalene moieties via cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts acylation, followed by reduction to the methanol derivative. Optimization can be achieved by:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) for regioselective coupling, as demonstrated in silacyclopropane transformations .

- Adjusting solvent polarity (e.g., DMF or THF) to stabilize intermediates and improve yields .

- Monitoring reaction progress via TLC or HPLC to minimize side products like over-reduced or dimerized species .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure, particularly the stereochemistry of the methanol group and substituent orientations (e.g., fluorine position on the thiophene ring) .

- NMR spectroscopy : Use , , and NMR to confirm substituent positions and hydrogen bonding interactions (e.g., -OH proton at δ 2.5–3.5 ppm in DMSO-d₆) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data, as done for similar naphthalene-thiophene hybrids .

Q. What are the key stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Thermal stability : Conduct TGA-DSC to identify decomposition temperatures (>200°C expected for aromatic systems) .

- Light sensitivity : Store in amber vials if UV-Vis analysis shows absorbance <400 nm, indicating potential photodegradation .

- Hydrolysis risk : Test stability in protic solvents (e.g., MeOH/H₂O mixtures) by monitoring -OH group reactivity via FTIR .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR models : Correlate substituent effects (e.g., fluorine electronegativity, methyl steric bulk) with biological activity (e.g., antimicrobial IC₅₀) using descriptors like logP and polar surface area .

- Docking studies : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina, focusing on the naphthalene moiety’s hydrophobic binding .

- MD simulations : Assess conformational flexibility in aqueous vs. lipid bilayer environments to predict membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to distinguish cell-specific effects .

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., oxidized naphthalene derivatives) that may contribute to observed discrepancies .

- Control experiments : Test for off-target interactions (e.g., ROS generation) using fluorescence probes like DCFH-DA .

Q. How can catalytic systems be tailored for asymmetric synthesis of enantiomerically pure forms?

- Methodological Answer :

- Chiral ligands : Employ BINOL-derived phosphines or Jacobsen catalysts to induce enantioselectivity during ketone reduction (e.g., Corey-Bakshi-Shibata method) .

- Solvent effects : Use chiral ionic liquids (e.g., L-proline derivatives) to enhance enantiomeric excess (ee) via non-covalent interactions .

- Kinetic resolution : Monitor ee dynamically using chiral HPLC (e.g., Chiralpak AD-H column) .

Contradictions and Limitations

- Stereochemical outcomes : Conflicting reports on enantioselectivity in similar methanol derivatives suggest solvent-dependent catalyst performance .

- Biological activity : Discrepancies in antimicrobial data may arise from assay protocols (e.g., broth microdilution vs. agar diffusion) .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.